molecular formula C9H20O2Si B13768409 Trimethylsilyl 3,3-dimethylbutanoate CAS No. 61333-82-2

Trimethylsilyl 3,3-dimethylbutanoate

Cat. No.: B13768409
CAS No.: 61333-82-2
M. Wt: 188.34 g/mol
InChI Key: SNWZEHDUHRRRJL-UHFFFAOYSA-N
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Description

Trimethylsilyl 3,3-dimethylbutanoate (CAS 61333-82-2) is a chemical reagent featuring a sterically hindered 3,3-dimethylbutanoate (pivalate-like) acid moiety protected by a trimethylsilyl (TMS) group. With a molecular formula of C9H20O2Si and a molecular weight of 188.34 g/mol, this compound is characterized by its high volatility and altered polarity imparted by the TMS group, which can be advantageous for analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) . The primary research application of this compound is likely in organic synthesis, where the TMS group acts as a well-established protecting group for carboxylic acids . This protection shields the acidic proton from reactive conditions and prevents unwanted side reactions, allowing for selective manipulation of other functional groups in a complex molecule. The 3,3-dimethylbutanoate (tert-butyl acetate) structure contributes significant steric bulk, which can influence the course of reactions and the compound's overall physicochemical properties. The mechanism for deprotection of the TMS group is typically facile, often achieved under mild acidic conditions or with fluoride-based reagents, regenerating the parent carboxylic acid . This makes it a valuable and versatile building block for the synthesis of more complex organic molecules, particularly in pharmaceutical and fine chemical research. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethylsilyl 3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-9(2,3)7-8(10)11-12(4,5)6/h7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWZEHDUHRRRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369942
Record name Trimethylsilyl 3,3-dimethylbutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61333-82-2
Record name Trimethylsilyl 3,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Trimethylsilyl 3,3 Dimethylbutanoate

Direct Esterification Routes

Direct esterification methods involve the reaction of the carboxylic acid with a silylating agent, often in the presence of a base or catalyst, to directly form the silyl (B83357) ester. These routes are generally straightforward and widely employed.

Utilization of Chlorosilanes and Aminosilanes

One of the most common and direct methods for the synthesis of trimethylsilyl (B98337) 3,3-dimethylbutanoate (B8739618) involves the reaction of 3,3-dimethylbutanoic acid with a chlorosilane, typically trimethylsilyl chloride (TMSCl). researchgate.net This reaction is usually performed in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct formed during the reaction. wikipedia.orgorgsyn.org The reaction proceeds via nucleophilic attack of the carboxylate anion on the silicon atom of the chlorosilane, displacing the chloride ion. core.ac.uk

Alternatively, aminosilanes, such as N,O-bis(trimethylsilyl)acetamide (BSA) or N-(trimethylsilyl)imidazole (TMSI), can be used as potent silylating agents. wikipedia.orgthieme-connect.de These reagents are often more reactive than chlorosilanes and offer the advantage of producing neutral, volatile byproducts, simplifying purification. thieme-connect.de The reaction with aminosilanes typically proceeds under mild conditions and does not require an additional base. core.ac.uk

Table 1: Synthesis via Chlorosilanes and Aminosilanes

Silylating Agent Base/Solvent Conditions Yield Ref.
Trimethylsilyl chloride (TMSCl) Triethylamine / DMF 80 °C, 12 h High orgsyn.org
Trimethylsilyl chloride (TMSCl) Pyridine / Dichloromethane (B109758) Room Temp. Good wikipedia.org

Synthesis via Hexamethyldisilazane (B44280) (HMDS)-Mediated Pathways

Hexamethyldisilazane (HMDS) is another widely used reagent for the trimethylsilylation of carboxylic acids. cmu.edumdpi.com It is an inexpensive and stable silylating agent that produces ammonia (B1221849) as the only byproduct, which can be easily removed from the reaction mixture. cmu.eduresearchgate.net However, HMDS has a lower silylating power compared to chlorosilanes and often requires the use of a catalyst or forceful reaction conditions to achieve efficient conversion. cmu.eduorganic-chemistry.org

A variety of catalysts can be employed to activate HMDS, including protic acids, Lewis acids, and iodine. cmu.eduorganic-chemistry.org For instance, the reaction of a carboxylic acid with HMDS in the presence of a catalytic amount of saccharin (B28170) or iodine has been shown to be effective. researchgate.netorganic-chemistry.org The catalyst facilitates the cleavage of the Si-N bond in HMDS, generating a more reactive silylating species. cmu.edu

Table 2: HMDS-Mediated Synthesis

Catalyst Solvent Conditions Outcome Ref.
Iodine (I₂) Neat or CH₂Cl₂ Room Temp. High yields, neutral conditions organic-chemistry.org
Saccharin Neat N/A Successful synthesis of a silyl ester researchgate.net
Bismuth(III) triflate (Bi(OTf)₃) Solvent-free Room Temp. Efficient silylation researchgate.net

Application of Trimethylsilyldiazomethane in Esterification

Trimethylsilyldiazomethane (TMSCHN₂) is a versatile reagent in organic synthesis, primarily used for the methylation of carboxylic acids. nih.goved.ac.uk However, its reaction with carboxylic acids can also lead to the formation of trimethylsilyl esters as byproducts under certain conditions. The reaction mechanism involves the initial protonation of TMSCHN₂ by the carboxylic acid to form a diazonium intermediate. researchgate.net Subsequent reaction pathways can lead to either the methyl ester or, through a competing rearrangement and elimination, the trimethylsilyl ester. While not a primary method for the synthesis of trimethylsilyl esters due to the formation of mixed products, it is a relevant pathway to consider in reactions involving TMSCHN₂.

Catalytic Approaches to Silyl Ester Formation

Catalytic methods for the synthesis of silyl esters often provide milder reaction conditions and higher efficiency compared to stoichiometric approaches. Transition metal catalysts, in particular, have been explored for their ability to facilitate the formation of Si-O bonds.

Palladium-Catalyzed Routes

Palladium catalysts have been utilized in various transformations involving organosilicon compounds, including the formation of silyl esters. acs.orgberkeley.eduacs.org While direct palladium-catalyzed esterification of carboxylic acids with silanes is not the most common route, related palladium-catalyzed reactions can involve silyl ester intermediates. organic-chemistry.orgnih.gov For example, palladium-catalyzed cross-coupling reactions of silyl ketene (B1206846) acetals (which can be derived from silyl esters) with aryl halides have been reported. acs.org Additionally, palladium catalysis can be employed in the silylation of various organic substrates, which can be extended to the synthesis of silyl esters under specific conditions. organic-chemistry.org

Other Transition Metal-Mediated Syntheses

A range of other transition metals, including ruthenium, rhodium, and copper, have been shown to catalyze the dehydrogenative coupling of carboxylic acids with hydrosilanes to form silyl esters. researchgate.net This method is highly atom-economical as it produces hydrogen gas as the only byproduct. For instance, ruthenium carbonyl complexes have been found to be effective catalysts for the dehydrosilylation of carboxylic acids. researchgate.net

Copper-catalyzed reactions have also emerged as a viable method for C-Si bond formation, and related methodologies could be adapted for Si-O bond formation. These catalytic systems offer a green and efficient alternative for the synthesis of silyl esters, including trimethylsilyl 3,3-dimethylbutanoate. The choice of metal catalyst and ligand can influence the reaction's efficiency and selectivity. nih.govnih.gov

Table 3: Transition Metal-Mediated Synthesis

Catalyst System Reactants Byproduct Ref.
Ru₃(CO)₁₂ / EtI Carboxylic Acid, Silane H₂ researchgate.net

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key principles include the prevention of waste, maximizing atom economy, and the use of safer solvents and reaction conditions. nih.gov The synthesis of this compound can be designed to align with these principles, particularly through the adoption of solvent-free reactions and careful selection of reagents to maximize the incorporation of starting materials into the final product.

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it minimizes environmental pollution and reduces health and safety risks. nih.gov Trimethylsilyl esterification of carboxylic acids can be efficiently conducted under solvent-free conditions, offering a greener alternative to traditional methods that often rely on solvents like dichloromethane or acetonitrile. researchgate.netresearchgate.net

A prominent and environmentally benign method for the synthesis of trimethylsilyl esters, including what can be inferred for this compound, involves the use of hexamethyldisilazane (HMDS) as the silylating agent. researchgate.net This reaction proceeds under mild and neutral conditions and is notable for its operational simplicity. researchgate.net The general reaction is as follows:

2 RCOOH + (CH₃)₃SiNHSi(CH₃)₃ → 2 RCOOSi(CH₃)₃ + NH₃

This solvent-free approach offers several advantages:

Reduced Waste: The absence of solvent eliminates a major contributor to chemical waste. researchgate.net

Energy Efficiency: Reactions can often be carried out at room temperature or with minimal heating, reducing energy consumption. nih.gov

Simplified Work-up: The by-product, ammonia, is a gas that can be easily removed, simplifying the purification of the desired trimethylsilyl ester. researchgate.net

Operational Simplicity: The reaction can be performed with untreated reactants and under an air atmosphere, which streamlines the synthetic process. researchgate.net

For the synthesis of this compound, this would involve the direct reaction of 3,3-dimethylbutanoic acid with HMDS. The reaction progress can be monitored by spectroscopic methods until completion.

Reaction Conditions for Solvent-Free Trimethylsilylation
ParameterConditionAdvantage
Silylating AgentHexamethyldisilazane (HMDS)Efficient and produces a gaseous by-product (ammonia).
SolventNone (Solvent-Free)Eliminates solvent waste and associated hazards. researchgate.net
TemperatureRoom Temperature to mild heatingReduces energy consumption. nih.gov
AtmosphereAirSimplifies the experimental setup. researchgate.net
Work-upSimple removal of by-productAvoids complex purification steps like column chromatography. researchgate.net

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

A higher atom economy indicates a more sustainable process with less waste generation. scranton.edu For the synthesis of this compound from 3,3-dimethylbutanoic acid and HMDS, the atom economy can be calculated as follows:

Reactants:

3,3-dimethylbutanoic acid (C₆H₁₂O₂): Molecular Weight ≈ 116.16 g/mol

Hexamethyldisilazane (C₆H₁₉NSi₂): Molecular Weight ≈ 161.40 g/mol

Products:

this compound (C₉H₂₀O₂Si): Molecular Weight ≈ 188.34 g/mol

Ammonia (NH₃): Molecular Weight ≈ 17.03 g/mol

The stoichiometry of the reaction is 2 moles of carboxylic acid to 1 mole of HMDS, producing 2 moles of the silyl ester and 1 mole of ammonia. For the calculation, we consider the formation of one mole of the product.

Atom Economy (%) = [ (188.34 g/mol ) / (116.16 g/mol + 0.5 * 161.40 g/mol ) ] x 100 Atom Economy (%) = [ 188.34 / (116.16 + 80.7) ] x 100 Atom Economy (%) = [ 188.34 / 196.86 ] x 100 Atom Economy (%) ≈ 95.67%

This high atom economy signifies that the majority of the atoms from the reactants are incorporated into the desired product, with minimal waste generated in the form of ammonia.

Other green chemistry metrics can also be applied to provide a more comprehensive assessment of the sustainability of this synthetic route. nih.govmdpi.com These include:

Reaction Mass Efficiency (RME): This metric takes into account the actual yield of the product and the mass of all reactants used. whiterose.ac.uk

Process Mass Intensity (PMI): This considers the total mass used in a process (including solvents, reagents, and process aids) to produce a certain mass of the product. mdpi.com A solvent-free synthesis significantly improves the PMI.

E-Factor: This metric quantifies the amount of waste generated per kilogram of product. nih.gov The low amount of by-product in the HMDS reaction leads to a very favorable E-Factor.

Green Chemistry Metrics for the Synthesis of this compound
MetricDefinitionEvaluation for HMDS-based Synthesis
Atom Economy(MW of product / MW of all reactants) x 100Excellent (~95.67%), indicating high efficiency in atom utilization. acs.org
Reaction Mass Efficiency (RME)(Mass of isolated product / Total mass of reactants) x 100High, assuming a good to excellent reaction yield. whiterose.ac.uk
Process Mass Intensity (PMI)Total mass in / Mass of productSignificantly low due to the solvent-free nature of the reaction. mdpi.com
E-FactorTotal waste (kg) / Product (kg)Very low, as the only by-product is ammonia, which is generated in small amounts. nih.gov

Reactivity and Mechanistic Investigations of Trimethylsilyl 3,3 Dimethylbutanoate

Role as a Reactive Intermediate in Organic Transformations

Trimethylsilyl (B98337) 3,3-dimethylbutanoate (B8739618), as a silyl (B83357) ketene (B1206846) acetal (B89532) of pivalic acid, serves as a versatile nucleophile in carbon-carbon bond-forming reactions. Its utility stems from the enhanced nucleophilicity of the double bond compared to a simple enol, and the ability of the trimethylsilyl group to be easily cleaved or transferred.

Acyl Transfer Reactions

Silyl ketene acetals are known to participate in acyl transfer reactions, where the acyl group is transferred to a suitable acceptor. In the case of Trimethylsilyl 3,3-dimethylbutanoate, the pivaloyl group can be transferred to a nucleophile. The mechanism of these reactions often involves the activation of the silyl ketene acetal by a Lewis acid or a nucleophilic catalyst. For instance, in a Lewis acid-catalyzed process, the acid coordinates to the carbonyl oxygen of an electrophile, rendering it more susceptible to nucleophilic attack by the silyl ketene acetal. The subsequent collapse of the tetrahedral intermediate results in the transfer of the pivaloyl group and the release of the trimethylsilyl group.

The efficiency and selectivity of these acyl transfer reactions can be influenced by the nature of the catalyst and the reaction conditions. Chiral catalysts have been employed to achieve enantioselective acyl transfer reactions, leading to the formation of chiral products with high optical purity.

Nucleophilic Attack and Displacement Mechanisms

The electron-rich double bond of this compound makes it an effective nucleophile in various addition and substitution reactions. It can react with a wide range of electrophiles, including aldehydes, ketones, and imines, in reactions such as the Mukaiyama aldol (B89426) and Mannich-type reactions.

The mechanism of nucleophilic attack typically involves the coordination of a Lewis acid to the electrophile, which enhances its electrophilicity. The silyl ketene acetal then attacks the activated electrophile, forming a new carbon-carbon bond. The intermediate adduct is subsequently hydrolyzed or worked up to afford the final product, with the trimethylsilyl group being removed in the process. The reaction can proceed through either an open or a closed transition state, which can influence the stereochemical outcome of the reaction.

Carbon-Silicon Bond Reactivity and Stability Considerations

The carbon-silicon (C-Si) bond in this compound is a key feature that dictates its reactivity and stability. While generally considered stable, this bond can be cleaved under specific conditions, which is often a crucial step in the synthetic utility of this reagent.

The stability of the C-Si bond is influenced by several factors, including the nature of the substituents on both the carbon and silicon atoms. The bond is susceptible to cleavage by fluoride (B91410) ions, owing to the high affinity of silicon for fluorine, which forms a strong Si-F bond. organic-chemistry.org Acidic or basic conditions can also promote the cleavage of the C-Si bond, typically through hydrolysis.

The reactivity of the C-Si bond can be harnessed in various synthetic transformations. For instance, in certain reactions, the trimethylsilyl group can act as a leaving group, facilitating the formation of new bonds at the carbon atom. The cleavage of the C-Si bond is often the driving force for the completion of these reactions.

ConditionReagentOutcome
Fluoride-mediatedTetrabutylammonium fluoride (TBAF)Cleavage of the C-Si bond
AcidicHCl in aqueous solutionHydrolysis to 3,3-dimethylbutanoic acid
BasicNaOH in aqueous solutionHydrolysis to the corresponding carboxylate

Stereochemical Control and Diastereoselectivity in Reactions

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic applications. The bulky tert-butyl group and the trimethylsilyl group can exert significant steric and electronic effects, influencing the facial selectivity of nucleophilic attack and leading to the preferential formation of one diastereomer over another.

Influence of Enolate Aggregation on Stereochemistry

When this compound is used to generate a lithium enolate by treatment with an organolithium reagent, the resulting enolate can exist as aggregates in solution. The state of aggregation, which can range from monomers to dimers, tetramers, or higher-order structures, can have a profound impact on the stereochemical course of subsequent reactions.

The geometry of the enolate within the aggregate and the coordination of solvent molecules play a crucial role in determining the approach of an electrophile. Chiral ligands can be used to form mixed aggregates with the lithium enolate, creating a chiral environment that can induce high levels of enantioselectivity in reactions such as alkylations and aldol additions. The specific nature of the aggregate can favor a particular transition state, leading to a high degree of diastereoselectivity.

Directing Effects of the Trimethylsilyl Group

The trimethylsilyl group in this compound exerts both steric and electronic directing effects that can influence the regioselectivity and stereoselectivity of its reactions.

Steric Effects: The bulky nature of the trimethylsilyl group can sterically hinder one face of the double bond, directing the approach of an electrophile to the less hindered face. nih.gov This steric bias can be a powerful tool for controlling the stereochemistry of the newly formed stereocenter.

Electronic Effects: The trimethylsilyl group can also exert electronic effects. Silicon is more electropositive than carbon, and the C-Si bond has a degree of ionic character. This can influence the electron density of the double bond and affect its reactivity. In some cases, the trimethylsilyl group can stabilize a positive charge at the β-position through hyperconjugation, which can influence the regiochemical outcome of electrophilic attack.

Reaction TypeElectrophileTypical Diastereoselectivity
Mukaiyama Aldol ReactionAldehydeSyn or Anti, depending on Lewis acid and substrate
Mannich-type ReactionImineSyn or Anti, depending on reaction conditions
Michael Additionα,β-Unsaturated carbonylDependent on the nature of the acceptor

Computational and Theoretical Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of chemical reactions, DFT is frequently employed to map out the potential energy surface, locate stationary points (reactants, products, and intermediates), and, most crucially, identify and characterize transition states.

The transition state is a critical configuration along the reaction coordinate that represents the highest potential energy point. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. DFT calculations provide invaluable insights into the geometry, energy, and electronic properties of these fleeting structures.

For a reaction involving this compound, such as its hydrolysis or its reaction with a nucleophile, DFT calculations would typically proceed as follows:

Geometry Optimization: The three-dimensional structures of the reactants, products, and an initial guess for the transition state are optimized to find their lowest energy conformations.

Transition State Search: Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are used to locate the exact transition state structure.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to ensure that the identified transition state correctly connects the reactants and products on the potential energy surface.

Detailed Research Findings from Analogous Systems:

Studies on similar silyl esters have revealed key mechanistic details through DFT calculations. For instance, in the hydrolysis of silyl esters, DFT has been used to compare different possible pathways, such as those involving associative or dissociative mechanisms. The calculations can determine the number of solvent molecules (e.g., water) involved in the transition state and their specific arrangement.

Below is a hypothetical data table illustrating the kind of information that would be generated from DFT calculations for a reaction of this compound with a generic nucleophile (Nu-).

ParameterReactant ComplexTransition StateProduct Complex
Relative Energy (kcal/mol) 0.0+15.2-5.8
Si-O Bond Length (Å) 1.751.852.80 (dissociated)
Si-Nu Bond Length (Å) 3.202.101.80
Imaginary Frequency (cm⁻¹) N/A-250N/A

Note: The data in this table is illustrative and based on typical values from DFT studies of related silyl ester reactions. It does not represent experimentally verified data for this compound.

These calculations can elucidate the degree of bond formation and bond breaking in the transition state, providing a detailed picture of the reaction mechanism.

While DFT is excellent for studying the static properties of a reaction at zero Kelvin, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions, conformational changes, and the influence of the solvent environment on the reaction.

For studying the reactive species of this compound, MD simulations can be particularly insightful in several ways:

Solvation Effects: MD simulations can explicitly model the solvent molecules surrounding the silyl ester and any reactive partners. This allows for an understanding of how the solvent shell organizes around the reactants and how it influences the reaction pathway and energetics.

Conformational Sampling: The reactivity of a molecule can be highly dependent on its conformation. MD simulations can explore the conformational landscape of this compound, identifying the most populated conformations and their accessibility to reactants.

Reactive MD: With the advent of reactive force fields (e.g., ReaxFF) and quantum mechanics/molecular mechanics (QM/MM) methods, it is possible to simulate chemical reactions directly. In a QM/MM simulation, the reactive core of the system (e.g., the silyl ester and the nucleophile) is treated with a high level of quantum mechanics, while the surrounding solvent is treated with a more computationally efficient classical force field.

Simulated Research Findings:

An MD simulation of this compound in a solvent like water or tetrahydrofuran (B95107) would track the trajectories of all atoms in the system. Analysis of these trajectories could reveal:

Radial Distribution Functions (RDFs): These would show the probability of finding solvent molecules at a certain distance from key atoms in the silyl ester, such as the silicon atom or the carbonyl oxygen. This provides a detailed picture of the solvent structure.

Diffusion Coefficients: The simulation can calculate how quickly the silyl ester and other reactants move through the solvent, which is important for understanding reaction rates.

Free Energy Profiles: Using advanced sampling techniques, MD simulations can be used to calculate the free energy profile along a reaction coordinate, providing a more complete picture of the reaction energetics than static DFT calculations alone.

A hypothetical data table summarizing parameters from an MD simulation of this compound in a water box is presented below.

Simulation ParameterValue
Box Size 30 x 30 x 30 ų
Number of Water Molecules ~890
Temperature 298 K
Pressure 1 atm
Simulation Time 100 ns
Force Field OPLS-AA (for the ester), TIP3P (for water)

Note: This table represents typical parameters for setting up an MD simulation and does not constitute results from a specific study on this compound.

Through such simulations, one could observe, for instance, the frequency and geometry of water molecules approaching the silicon center, providing insights into the initial steps of hydrolysis.

Applications of Trimethylsilyl 3,3 Dimethylbutanoate in Advanced Organic Synthesis

Utility in Carbon-Carbon Bond Forming Reactions

Beyond its role as a protective shield, Trimethylsilyl (B98337) 3,3-dimethylbutanoate (B8739618) is a precursor to a key nucleophile for constructing new carbon-carbon bonds. This is achieved through its conversion to a silyl (B83357) ketene (B1206846) acetal (B89532), which functions as a specific type of enolate equivalent.

In the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) and a silylating agent like trimethylsilyl chloride, esters can be converted into silyl ketene acetals. bham.ac.ukmakingmolecules.com Trimethylsilyl 3,3-dimethylbutanoate can thus form 1-(tert-butoxy)-1-(trimethylsiloxy)ethene. These silyl ketene acetals are less basic but still highly nucleophilic, making them ideal partners in Lewis acid-catalyzed aldol-type reactions, famously known as the Mukaiyama aldol (B89426) reaction. organic-chemistry.orgrichmond.edu In this process, a Lewis acid activates an aldehyde or ketone, which is then attacked by the silyl ketene acetal. researchgate.net A subsequent aqueous workup yields the β-hydroxy ester product. This method avoids the harsh basic conditions of traditional aldol reactions and offers better control over the reaction outcome. bham.ac.uk

Silyl ketene acetals derived from esters like this compound also serve as effective soft nucleophiles in transition-metal-catalyzed reactions. nih.gov One of the most prominent examples is the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA). rsc.orgnih.gov In this reaction, a palladium(0) catalyst activates an allylic electrophile (such as an allyl acetate (B1210297) or carbonate) to form a π-allyl palladium(II) complex. uwindsor.ca The silyl ketene acetal then attacks this complex, forming a new carbon-carbon bond. rsc.org This powerful method allows for the construction of chiral molecules with high enantioselectivity when chiral ligands are employed on the palladium catalyst. The use of a silylated enolate precursor is advantageous due to its stability, ease of handling, and the mild conditions under which the reaction proceeds. nih.gov

Precursor for Diverse Functional Group Transformations

This compound is a valuable starting material for creating a variety of organic compounds. The trimethylsilyl group can be easily replaced, allowing for the synthesis of amides, esters, aldehydes, alcohols, amines, and acid chlorides through targeted reactions.

The conversion of trimethylsilyl esters into amides and other esters is a fundamental transformation in organic synthesis. The reaction of a trimethylsilyl ester with an amine is a commonly employed method for the formation of an amide bond. medkoo.comjst.go.jp This process is often more efficient than the direct condensation of a carboxylic acid and an amine, which can require harsh conditions. medkoo.com Similarly, transesterification can be achieved by reacting the silyl ester with an alcohol, typically in the presence of a catalyst, to form a new ester. The reactivity of the silyl ester facilitates these conversions under relatively mild conditions. A patented method even allows for the simultaneous preparation of trimethylsilyl esters and silylated amides from their corresponding anhydrides. nih.gov

Table 1: General Conditions for Amide and Ester Synthesis from Silyl Esters
TransformationReactantReagents/ConditionsProduct
AmidationAmine (Primary or Secondary)Aprotic Solvent, Room Temperature or Mild HeatingAmide
TransesterificationAlcoholAcid or Base CatalystEster

The carbonyl group of the trimethylsilyl ester in this compound can be targeted by reducing agents to yield alcohols. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. organic-chemistry.org The synthesis of aldehydes from esters is a more delicate process, requiring milder, more selective reducing agents that can stop the reduction at the aldehyde stage without proceeding to the alcohol.

While the direct reduction of a silyl ester to an amine is not a standard transformation, a two-step pathway is synthetically feasible. First, the silyl ester can be converted to an amide as described in section 4.3.1. Subsequently, the resulting amide can be reduced to an amine using a strong reducing agent such as LiAlH₄. google.com This sequential approach is a common strategy for synthesizing amines from carboxylic acid derivatives. google.comchemicalbook.com

Acid chlorides are highly reactive and valuable intermediates in organic synthesis, often prepared from carboxylic acids using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govacs.org Trimethylsilyl esters can serve as precursors for the in-situ generation of carboxylic acids, which are then converted to acid chlorides. More directly, silyl esters can be converted to acid chlorides under neutral conditions. For instance, treatment with oxalyl chloride in the presence of a catalyst like dimethylformamide (DMF) can effectively produce the corresponding acid chloride. researchgate.net This method avoids the need to isolate the potentially sensitive carboxylic acid intermediate.

Table 2: Reagents for Acid Chloride Synthesis
Starting MaterialReagentTypical Byproducts
Carboxylic Acid / Silyl EsterThionyl Chloride (SOCl₂)SO₂, HCl
Carboxylic Acid / Silyl EsterOxalyl Chloride ((COCl)₂)CO, CO₂, HCl
Silyl EsterOxalyl Chloride / DMF-

Role in Complex Molecule Synthesis

The unique reactivity and protective capabilities of silyl esters make them valuable in the multi-step synthesis of complex organic molecules, including natural products and pharmaceuticals.

While a direct role for this compound in the synthesis of the hepatitis C protease inhibitor Boceprevir is not explicitly detailed in readily available literature, silyl esters and related silyl compounds are crucial in the synthesis of its complex intermediates. acs.org Boceprevir's structure includes several chiral centers and complex moieties, such as a bicyclic proline fragment, which require intricate synthetic routes. The synthesis of these fragments often involves multiple protection and deprotection steps where silyl groups are commonly used. For example, a patent for the preparation of Boceprevir intermediates describes the use of (S)-trimethylsilyl 2-amino-3,3-dimethylbutanoate, a structurally related compound, in the reaction sequence. acs.org This highlights the utility of silyl-protected amino acid derivatives in constructing the peptide-like backbone of such pharmaceuticals.

Trimethylsilyl esters are employed in stereoselective reactions to construct specific three-dimensional arrangements in molecules. The development of (trimethylsilyl)ethyl ester protected enolates has been reported for use in palladium-catalyzed asymmetric allylic alkylation. researchgate.net This method allows for the synthesis of α-quaternary ketones and lactams with high enantioselectivity. researchgate.net The use of these silyl esters provides advantages over traditional methods, including milder deprotection conditions and compatibility with a wider range of functional groups, which is crucial for complex molecule synthesis. researchgate.net By serving as a temporary protecting group, the trimethylsilyl ester allows for stereocontrolled reactions to occur at other parts of the molecule without interference from the carboxylic acid moiety.

Catalytic Roles and Applications Involving Trimethylsilyl 3,3 Dimethylbutanoate

Participation in Metal-Catalyzed Transformations

The utility of trimethylsilyl (B98337) 3,3-dimethylbutanoate (B8739618) is prominent in several metal-catalyzed reactions, where it can influence reactivity, selectivity, and catalytic efficiency.

In the realm of palladium catalysis, pivalate (B1233124) anions, often derived from precursors like trimethylsilyl 3,3-dimethylbutanoate, are known to act as crucial ligands or additives in C-H activation and cross-coupling reactions. The bulky pivalate group can facilitate challenging C-H bond cleavages and stabilize key intermediates in the catalytic cycle.

Recent studies have highlighted the role of pivalate in palladium(II)-catalyzed selective arylation of tertiary C-H bonds. In these transformations, a transient directing group strategy is often employed, where the pivalate can act as a coordinating ligand, influencing the regioselectivity of the C-H activation step. For instance, in the arylation of cyclobutylmethyl ketones, the orientation of the pivalate ligand relative to the palladium center is crucial for the transannular C-H activation to occur. nih.gov The reactive C(sp³)–H bond is brought into proximity to the palladium center, enabling its functionalization. nih.gov

Furthermore, palladium catalysis has been successfully employed for the synthesis of trimethylsilyl-substituted benzopyran derivatives. benthamopen.com While this study focuses on the introduction of a trimethylsilyl group onto a pre-functionalized molecule, it underscores the compatibility of the trimethylsilyl moiety within palladium-catalyzed systems, paving the way for the use of reagents like this compound as a bifunctional component. The palladium-catalyzed cross-coupling of silyl (B83357) electrophiles with organozinc reagents (a silyl-Negishi reaction) further demonstrates the versatility of silyl compounds in forming carbon-silicon bonds under palladium catalysis. nih.gov

The following table summarizes the key roles of pivalate and silyl groups in palladium-catalyzed reactions, which are relevant to the application of this compound.

Role in Palladium CatalysisDescriptionExample Reaction
Pivalate as Ligand The bulky pivalate group can promote C-H activation by stabilizing high-energy intermediates and influencing the regioselectivity of the reaction.Selective arylation of tertiary C-H bonds of cyclobutylmethyl ketones. nih.gov
Silyl Group Transfer Trimethylsilyl groups can be transferred to organic molecules via cross-coupling reactions, providing access to valuable organosilane building blocks.Synthesis of trimethylsilyl-substituted benzopyrans from their bromo-analogs. benthamopen.com
Silyl Electrophiles Silyl halides can act as electrophiles in cross-coupling reactions to form C-Si bonds.Silyl-Negishi reaction between silyl iodides and alkylzinc halides. nih.gov

Manganese-catalyzed C-H activation has gained significant attention as a more sustainable alternative to precious metal catalysis. rsc.orgrsc.org In these reactions, carboxylate additives are often essential for achieving high efficiency and selectivity. This compound can serve as a precursor to the pivalate anion, which can act as a ligand in the manganese catalytic cycle.

For instance, in the manganese-catalyzed C-H functionalization of heterocycles, the reaction conditions often involve a manganese carbonyl complex and a carboxylate salt. researchgate.net The carboxylate is believed to participate in the C-H activation step, likely through a concerted metalation-deprotonation mechanism. The bulky pivalate group can influence the steric environment around the manganese center, thereby affecting the substrate scope and selectivity of the transformation.

A notable application is the manganese-catalyzed hydroarylation of allenes with indoles. scispace.com This reaction provides access to alkenylated indoles with high regio- and stereoselectivity. The proposed mechanism involves C-H activation at the indole (B1671886) C2 position, followed by insertion of the allene (B1206475) into the Mn-C bond. A carboxylate ligand, potentially derived from a precursor like this compound, is crucial for the initial C-H activation step.

The table below provides an overview of the role of carboxylates in manganese-catalyzed C-H functionalization.

Reaction TypeRole of Carboxylate (from silyl pivalate)Substrate Example
Hydroarylation of Allenes Facilitates C-H activation of indoles.N-pyrimidinyl indole and racemic allenes. scispace.com
Alkenylation of Indoles Acts as a ligand to promote C-H alkenylation with 1,3-diynes.Substituted indoles and 1,3-diynes. researchgate.net
Functionalization of Heterocycles Essential additive for C-H addition to unsaturated substrates and cascade cyclizations.Various heterocycles. researchgate.net

In the realm of boron-catalyzed reactions, this compound can play a dual role. It can act as a silylating agent to generate silyl enol ethers in situ, which are key nucleophiles in the Mukaiyama aldol (B89426) reaction. wikipedia.orgnih.gov Additionally, the pivalate byproduct can have a significant impact on the catalytic cycle.

A recent study on a boron-catalyzed chemoselective asymmetric aldol reaction of carboxylic acids highlighted the importance of in situ silyl ester formation. chemrxiv.org The researchers found that an excess of carboxylate can have an inhibitory effect on the boron catalyst by coordinating to it and attenuating its Lewis acidity. By adding a silylating reagent, the carboxylic acid is converted to a silyl ester, which prevents this detrimental coordination and accelerates the reaction. This compound could potentially serve as both the silyl source and a source of pivalate that could be sequestered by the silylating agent.

The Mukaiyama aldol reaction typically involves the reaction of a silyl enol ether with an aldehyde or ketone in the presence of a Lewis acid. organic-chemistry.orgthieme-connect.de The in situ generation of the silyl enol ether from a ketone using this compound and a suitable base would be an attractive strategy to streamline this process.

The following table outlines the potential roles of this compound in boron-catalyzed aldol reactions.

RoleMechanismAdvantage
In situ Silyl Enol Ether Formation Reacts with a ketone in the presence of a base to generate a silyl enol ether.Avoids the need to pre-form and isolate the silyl enol ether.
Carboxylate Scavenging The trimethylsilyl group can react with free carboxylate in the reaction mixture to form a silyl ester, preventing catalyst inhibition.Enhances the efficiency of the boron catalyst. chemrxiv.org

In Situ Generation of Silyl Esters and Ramifications for Catalytic Cycles

Silyl esters are considered metastable intermediates whose reactivity can be tuned by the substituents on the silicon atom. worktribe.com In the context of catalysis, their in situ formation can serve several purposes. As mentioned in the previous section, it can prevent the inhibition of Lewis acid catalysts by carboxylates. chemrxiv.org Furthermore, silyl esters can be activated towards nucleophilic attack, enabling transformations that are not feasible with the free carboxylic acid.

For example, the reduction of carboxylic acids to aldehydes or alcohols often requires harsh conditions. However, the in situ conversion to a silyl ester can facilitate this reduction under milder conditions using a suitable reducing agent. The silyl ester is more electrophilic than the corresponding carboxylic acid, making it more susceptible to hydride attack.

Organocatalysis and Silyl Ester Involvement

The field of organocatalysis has seen explosive growth in recent years, with a focus on developing metal-free catalytic systems. While the involvement of silyl esters in organocatalysis is less explored compared to metal catalysis, there are emerging examples where silyl groups play a crucial role.

One area of interest is the organocatalytic asymmetric synthesis of Si-stereogenic silyl ethers. nih.govnih.gov These methods often involve the desymmetrization of prochiral silanes. While these reactions produce silyl ethers rather than esters, they highlight the potential for organocatalysts to control the stereochemistry at silicon.

In the context of silyl esters, organocatalytic activation could potentially enable novel transformations. For instance, a chiral Lewis base could activate a silyl ester towards nucleophilic attack, leading to an enantioselective acylation reaction. Alternatively, a chiral Brønsted acid could protonate the carbonyl oxygen of the silyl ester, increasing its electrophilicity and facilitating reactions with weak nucleophiles.

While direct examples of this compound in organocatalytic reactions are scarce, the principles of organocatalysis suggest that this compound could be a valuable tool in this rapidly developing field.

Comparison with Other Silyl Reagents in Catalytic Systems (e.g., Tris(trimethylsilyl)silane)

The choice of silylating agent can have a profound impact on the outcome of a catalytic reaction. This compound offers a unique combination of a reactive trimethylsilyl group and a bulky, non-coordinating pivalate leaving group. This can be contrasted with other common silyl reagents such as trimethylsilyl chloride (TMS-Cl), hexamethyldisilazane (B44280) (HMDS), and tris(trimethylsilyl)silane (B43935) (TTMSS).

Trimethylsilyl Chloride (TMS-Cl): TMS-Cl is a highly reactive silylating agent that is often used to protect alcohols and generate silyl enol ethers. However, its reaction with carboxylic acids generates HCl, which can be detrimental to sensitive substrates and catalysts. In contrast, the reaction of this compound with a carboxylic acid would generate pivalic acid, a much weaker acid.

Hexamethyldisilazane (HMDS): HMDS is a milder silylating agent that produces ammonia (B1221849) as a byproduct. It is often used for the derivatization of polar compounds for gas chromatography. Its lower reactivity compared to TMS-Cl might be advantageous in some applications, but it may not be suitable for the in situ generation of reactive intermediates that require a more powerful silylating agent.

Tris(trimethylsilyl)silane (TTMSS): TTMSS is a radical-based reducing agent and is not typically used for silylation in the same way as the other reagents. It is known for its ability to mediate radical cyclizations and reductions. In the context of the Mukaiyama aldol reaction, silyl enol ethers containing the bulky TTMSS group have been used to prevent side reactions. chem-station.com This highlights the importance of the steric and electronic properties of the silyl group in controlling reactivity.

A recent study on salt-stabilized silylzinc pivalates for nickel-catalyzed carbosilylation of alkenes demonstrated the superior reactivity of the pivalate-containing reagent compared to halide-supported silylzinc reagents. researchgate.netresearchgate.net This suggests that the pivalate group in this compound could also play a beneficial role in related transition metal-catalyzed reactions.

The following table provides a comparison of different silylating agents.

Silyl ReagentKey FeaturesCommon ApplicationsByproducts
This compound Reactive TMS group, bulky pivalate leaving group.Potential for in situ generation of silyl esters and enol ethers; carboxylate source in metal catalysis.Pivalic acid
Trimethylsilyl chloride (TMS-Cl) Highly reactive.Protection of alcohols, generation of silyl enol ethers.HCl
Hexamethyldisilazane (HMDS) Mild silylating agent.Derivatization for GC analysis.Ammonia
Tris(trimethylsilyl)silane (TTMSS) Radical-based reducing agent.Radical reductions and cyclizations.-

Advanced Analytical Methodologies for Research on Trimethylsilyl 3,3 Dimethylbutanoate

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable in the detailed study of reaction mechanisms involving trimethylsilyl (B98337) 3,3-dimethylbutanoate (B8739618). These techniques allow for the real-time observation of reactants, intermediates, and products, providing critical insights into the kinetics and pathways of chemical transformations.

Application of Advanced Nuclear Magnetic Resonance (NMR) for Reaction Intermediates

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the in-situ monitoring of reactions and the identification of transient intermediates. Techniques such as 29Si NMR are particularly valuable for tracking the formation and consumption of silicon-containing species. For instance, in studies of silylation reactions, in-situ NMR can provide both qualitative and quantitative data on the mechanism and rate of the reactions. st-andrews.ac.uk By acquiring spectra at various time points during a reaction, researchers can observe the appearance and disappearance of signals corresponding to starting materials, intermediates, and final products.

The ability to simultaneously monitor both liquid and solid phases is a key advantage of in-situ NMR. st-andrews.ac.uk This is especially relevant in heterogeneous reaction systems where trimethylsilyl 3,3-dimethylbutanoate might be involved. For example, in the study of zeolite synthesis using silicon-containing liquids, simultaneous in-situ liquid- and solid-state 29Si NMR has been used to identify the intercalating species and to follow their conversion to the final product over time. st-andrews.ac.uk This approach could be adapted to study reactions of this compound on solid supports or in multiphase systems. While specific studies on this compound are not prevalent, the principles established in related systems demonstrate the potential of advanced NMR to elucidate complex reaction mechanisms.

NMR Technique Application in Silylation Reactions Information Gained
In-situ 29Si NMRMonitoring the reaction of silicon-containing precursors. st-andrews.ac.ukIdentification of intermediates, reaction kinetics, and mechanism. st-andrews.ac.uk
2D NMR (e.g., COSY, HSQC)Structural elucidation of novel products and byproducts.Connectivity of atoms within a molecule.
Diffusion-Ordered Spectroscopy (DOSY)Analysis of complex mixtures without prior separation.Differentiation of species based on their diffusion coefficients.

Infrared (IR) Spectroscopy in Reaction Monitoring

Infrared (IR) spectroscopy, particularly when used as an in-line monitoring tool, offers a non-invasive method to follow the progress of chemical reactions in real time. Attenuated Total Reflectance (ATR) FTIR probes can be immersed directly into a reaction mixture, providing continuous data on the concentration of functional groups. mdpi.com This is highly applicable to the synthesis of this compound, where the ester carbonyl stretch and Si-O-C vibrations would be key indicators of reaction progress.

For example, in the synthesis of polysiloxanes, in-line ATR FTIR spectroscopy has been successfully employed to monitor the various stages of hydrolysis and condensation. mdpi.com By tracking the changes in the intensity of specific absorption bands, researchers can gain insights into the reaction kinetics and ensure the reproducible formation of intermediates and products. mdpi.com This real-time monitoring allows for precise process control. mdpi.com Similar principles can be applied to monitor the formation of this compound, for instance, in the esterification of 3,3-dimethylbutanoic acid with a trimethylsilylating agent. The disappearance of the O-H stretch of the carboxylic acid and the appearance of the Si-O-C stretch of the silyl (B83357) ester would provide a clear indication of the reaction's progress.

Mass Spectrometry for Product Analysis and Identification of Transient Species

Mass spectrometry (MS) is a cornerstone technique for the identification of products and the detection of transient species in chemical reactions. When coupled with a separation technique like gas chromatography (GC-MS), it allows for the analysis of complex reaction mixtures. nih.gov Trimethylsilyl derivatives, including this compound, are amenable to GC-MS analysis due to their increased volatility and thermal stability. nih.gov

The fragmentation patterns observed in the mass spectra of trimethylsilyl compounds provide valuable structural information. nih.gov Electron ionization (EI) is a common technique used in GC-MS, and the resulting mass spectra can be compared to libraries for compound identification. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of unknown products or intermediates. acs.org

Furthermore, advanced MS techniques can be employed to identify short-lived or reactive intermediates. For instance, techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation of ions in the gas phase, providing insights into their structure and reactivity. nih.gov While direct studies on transient species in the synthesis of this compound are not widely reported, the application of these techniques to related silyl organic compounds has demonstrated their utility in proposing fragmentation pathways and understanding their behavior during mass spectrometric analysis. nih.gov

Chromatographic Methods for Reaction Monitoring and Product Isolation in Research (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical method for both monitoring the progress of reactions involving this compound and for the isolation and purification of the final product. acs.orgscispace.com The volatility of many trimethylsilyl esters makes them ideal candidates for GC analysis. nih.gov

During a synthesis, small aliquots of the reaction mixture can be withdrawn at different time intervals, derivatized if necessary to make other components volatile, and injected into the GC-MS. This allows for the quantitative determination of the starting materials, intermediates, and products, providing a detailed kinetic profile of the reaction. mdpi.com The high separation efficiency of the gas chromatography column allows for the resolution of complex mixtures, while the mass spectrometer provides definitive identification of the eluted components. mdpi.com

For product isolation on a research scale, preparative gas chromatography can be employed. This technique allows for the separation of larger quantities of a mixture, with the desired fractions being collected as they elute from the column. The purity of the isolated this compound can then be confirmed by analytical GC-MS.

It is important to be aware of potential artifacts that can arise during the derivatization and analysis of trimethylsilyl compounds, as these can lead to the formation of unexpected byproducts and complicate the interpretation of the chromatograms. thescipub.com

Chromatographic Technique Application Advantages
Gas Chromatography-Mass Spectrometry (GC-MS)Reaction monitoring, product identification, purity assessment. acs.orgscispace.comHigh sensitivity, high resolution, definitive identification. mdpi.com
Preparative Gas Chromatography (Prep-GC)Isolation and purification of the final product.High purity of isolated compounds.
High-Performance Liquid Chromatography (HPLC)Analysis of less volatile starting materials or byproducts.Suitable for non-volatile and thermally labile compounds.

X-ray Crystallography for Structural Characterization of Aggregates and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids at the atomic level. While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging due to its likely liquid nature at room temperature, this technique is invaluable for characterizing any solid derivatives, complexes, or aggregates it may form.

For instance, if this compound were to form a coordination complex with a metal center, X-ray crystallography could provide precise information on bond lengths, bond angles, and the coordination geometry around the metal. This information is crucial for understanding the nature of the chemical bonding and the steric and electronic properties of the complex. An example of this is the characterization of a coordination polymer where a trimethylsilyloxy group is part of the structure. researchgate.net

Furthermore, at low temperatures, it might be possible to crystallize this compound itself or to study its interactions with other molecules through co-crystallization. The resulting crystal structure would reveal details about intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which govern the packing of the molecules in the solid state. Although no crystal structure of this compound is currently reported, the technique remains a powerful potential tool for gaining a deeper understanding of its structural chemistry.

Future Research Directions and Emerging Applications

Development of Novel and More Efficient Synthetic Routes

The synthesis of trimethylsilyl (B98337) esters, including Trimethylsilyl 3,3-dimethylbutanoate (B8739618), has traditionally relied on methods such as the reaction of a carboxylic acid with a silylating agent like trimethylsilyl chloride, often requiring a base to neutralize the HCl byproduct. libretexts.org Future research is geared towards developing more efficient, atom-economical, and environmentally friendly synthetic pathways.

One promising direction is the use of hexamethyldisilazane (B44280) (HMDS) under solvent-free conditions, which offers a greener alternative by eliminating the need for organic solvents and producing ammonia (B1221849) as the only byproduct. researchgate.net Another area of exploration involves catalysis to accelerate the silylation process. While many reactions with HMDS can be slow, the use of catalysts like iodine or reusable heterogeneous Lewis acids could significantly improve reaction times and efficiency. researchgate.net

Future synthetic strategies will likely focus on catalytic, solvent-free methods that offer high yields and purity with minimal waste.

Table 1: Comparison of Potential Synthetic Routes for Trimethylsilyl 3,3-dimethylbutanoate

Method Reagents Catalyst Byproduct Advantages Future Research Focus
Traditional Silylation 3,3-dimethylbutanoic acid, Trimethylsilyl chloride, Triethylamine (B128534) None Triethylamine hydrochloride Well-established Reducing salt waste
HMDS-based Synthesis 3,3-dimethylbutanoic acid, Hexamethyldisilazane Iodine (optional) Ammonia Solvent-free, no halide waste Catalyst development, reaction kinetics

Exploration of Expanded Reactivity Profiles and New Transformations

The reactivity of silyl (B83357) esters is intrinsically linked to the substituents on the silicon atom, making their properties tunable. core.ac.uk this compound serves as a reactive intermediate for various organic transformations, including amidation and esterification. core.ac.uk The bulky 3,3-dimethylbutanoate group can influence stereoselectivity in reactions, a feature that is ripe for exploration.

Future research will likely delve into leveraging the steric hindrance of the pivaloyl-like group to direct the outcomes of complex reactions. Furthermore, its role as a protecting group for carboxylic acids is well-established, allowing for transformations on other parts of a molecule without affecting the carboxyl group. wikipedia.orgtcichemicals.comresearchgate.net Advanced studies may focus on developing orthogonal deprotection strategies, allowing for the selective removal of the trimethylsilyl group in the presence of other silyl protecting groups. gelest.com The activation of the silyl ester by agents like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) opens pathways to new carbon-carbon and carbon-nitrogen bond-forming reactions, an area with significant potential for discovery. acs.orgrichmond.edu

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved scalability. almacgroup.com Silyl ester formation and subsequent reactions are well-suited for flow chemistry. mdpi.com The ability to precisely control reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities for the synthesis of this compound and its derivatives. nih.gov

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, represent the next frontier. researchgate.net Integrating the synthesis of this compound into these platforms could enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for drug discovery or materials science applications. nih.govoxfordglobal.com Future work will focus on developing robust, automated protocols for the synthesis and in-line purification of this and other silyl esters.

Table 2: Potential Parameters for Flow Synthesis of this compound

Parameter Potential Range Rationale
Reactor Type Packed-bed / Microreactor High surface-to-volume ratio for efficient heat exchange.
Temperature 25 - 150 °C Optimization between reaction rate and potential side reactions.
Residence Time 1 - 30 minutes Precise control over reaction completion.
Reagent Concentration 0.1 - 2.0 M To be optimized for yield and solubility.

Potential Applications in Materials Science and Polymer Chemistry

Silyl esters are valuable monomers for the synthesis of degradable polymers. Poly(silyl ester)s, which contain -Si-O-C(O)- linkages in their backbone, are known for their predictable degradation behavior, making them attractive for biomedical applications and environmentally friendly materials. google.comacs.org The synthesis of these polymers can be achieved through a transsilylation ester interchange reaction, where a bis(trimethylsilyl) ester reacts with a bis(chlorosilane). acs.org

The incorporation of the bulky 3,3-dimethylbutanoate moiety into a polymer backbone could impart unique thermal and mechanical properties. The steric hindrance might influence the polymer's crystallinity and degradation rate. acs.org Future research is expected to focus on synthesizing novel poly(silyl ester)s using derivatives of 3,3-dimethylbutanoic acid and studying their material properties. These materials could find applications as degradable plastics, drug delivery vehicles, or resins for advanced manufacturing. Additionally, silyl esters can act as initiators in the cationic polymerization of various monomers, opening another avenue for creating novel polymer architectures. acs.orgdtic.mil

Advancements in Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are increasingly guiding chemical research and industrial processes. chemijournal.com The future development of this compound chemistry is intrinsically tied to these principles. Key areas for advancement include the use of safer, bio-renewable solvents or, ideally, the elimination of solvents altogether. researchgate.net

Designing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a primary goal. gcande.org Catalytic methods, particularly those using earth-abundant and non-toxic metals, will be central to this effort. dicp.ac.cn Furthermore, developing processes that are energy-efficient and reduce waste are critical for the long-term viability and environmental acceptance of chemical manufacturing. mt.com Research into the lifecycle assessment of processes involving this compound will provide a comprehensive understanding of their environmental impact and guide the development of truly sustainable technologies.

Q & A

Basic: What are the recommended synthetic strategies for 3,3-dimethylbutanoate derivatives?

Answer:
Synthesis of 3,3-dimethylbutanoate derivatives typically involves multi-step protocols:

  • Step 1: Esterification of 3,3-dimethylbutanoic acid with the appropriate alcohol (e.g., methanol, benzyl alcohol) under acidic catalysis (e.g., H₂SO₄) or coupling reagents like DCC (dicyclohexylcarbodiimide) .
  • Step 2: Functionalization (e.g., sulfonamide, halogenation) via nucleophilic substitution or coupling reactions. For example, sulfonamide derivatives are synthesized by reacting the ester with sulfonyl chlorides in the presence of triethylamine .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

Key Considerations:

  • Monitor reaction progress using TLC with UV visualization.
  • Optimize solvent polarity (e.g., dichloromethane for acylation, THF for SN2 reactions) .

Basic: How do researchers characterize the purity and structural integrity of 3,3-dimethylbutanoate derivatives?

Answer:
Characterization Workflow:

Spectroscopy:

  • ¹H/¹³C NMR: Confirm ester carbonyl (δ ~165-175 ppm in ¹³C) and substituent environments (e.g., trimethylsilyl protons at δ ~0.1-0.5 ppm) .
  • IR Spectroscopy: Identify ester C=O stretches (~1720 cm⁻¹) and functional groups (e.g., Si-O at ~1000-1100 cm⁻¹) .

Mass Spectrometry (MS):

  • High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Chromatography:

  • HPLC with UV detection to assess purity (>98% by area normalization) .

Validation: Compare data with literature values for analogous esters (e.g., methyl 3,3-dimethylbutanoate) .

Advanced: What reaction mechanisms govern the reactivity of 3,3-dimethylbutanoate derivatives in substitution reactions?

Answer:

  • Nucleophilic Substitution (SN2):
    The chloromethyl group in derivatives like chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate undergoes SN2 reactions with amines, yielding amides. Steric hindrance from the 3,3-dimethyl group may reduce reaction rates, necessitating polar aprotic solvents (e.g., DMF) .
  • Deprotection Mechanisms:
    Acidic cleavage of tert-butoxycarbonyl (Boc) groups (e.g., using TFA) generates free amines for further functionalization .

Contradiction Analysis:

  • Conflicting data exist on steric effects: Some studies report diminished yields in bulky substrates, while others show enhanced selectivity . Resolve via kinetic studies (e.g., Arrhenius plots) .

Advanced: How does stereochemistry influence the biological activity of chiral 3,3-dimethylbutanoate derivatives?

Answer:

  • Case Study: (S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate exhibits enantioselective binding to biological targets (e.g., enzymes). The (S)-configuration enhances hydrogen bonding with active sites, as shown in molecular docking studies .
  • Methodological Approach:
    • Synthesize both enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst).
    • Compare IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based kinetics) .

Basic: What stability considerations are critical for handling 3,3-dimethylbutanoate derivatives?

Answer:

  • Storage:
    • Protect from moisture (hydrolysis risk) using desiccants.
    • Store at –20°C in amber vials to prevent photodegradation .
  • Stability Tests:
    • Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can computational modeling guide the design of 3,3-dimethylbutanoate-based inhibitors?

Answer:

  • Docking Simulations: Use software (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., proteases). Focus on hydrophobic interactions with the 3,3-dimethyl group .
  • QSAR Studies: Corrogate substituent electronic effects (Hammett σ values) with activity data to optimize potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.